Potassium citrate monohydrate

Catalog No.
S608040
CAS No.
6100-05-6
M.F
C6H10KO8
M. Wt
249.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium citrate monohydrate

CAS Number

6100-05-6

Product Name

Potassium citrate monohydrate

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H10KO8

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2

InChI Key

KXXBTYROZQVYLL-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+]

solubility

1 G DISSOLVES IN 0.65 ML WATER
1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL
ALMOST INSOL IN ALCOHOL

Synonyms

Anhydrous, Potassium Citrate, Citrate, Potassium, Potassium Citrate, Potassium Citrate Anhydrous

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K]

The exact mass of the compound Potassium citrate monohydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Citric Acid. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium citrate monohydrate (CAS 6100-05-6) is a highly soluble, mildly alkaline potassium salt of citric acid, widely procured as a buffering agent, chelating agent, and electrolyte replenisher. Characterized by its stable crystalline structure, it offers exceptional aqueous solubility (approximately 1.8 g/mL at 20°C) and produces a 1% solution with a pH of 7.5 to 9.0 . In industrial and pharmaceutical procurement, the monohydrate form is prioritized over other salts due to its predictable hydration state, non-toxic profile, and ability to deliver high concentrations of potassium (approximately 9.3 mmol per gram) without altering the acidity of the final formulation [1].

Substituting potassium citrate monohydrate with generic alternatives introduces critical formulation and processing failures. Replacing it with potassium chloride (KCl) results in a harsh, bitter-metallic taste profile and provides only a neutral pH, completely lacking the systemic alkalizing and buffering capabilities of the citrate anion [1]. Conversely, utilizing sodium citrate to achieve the same buffering effect introduces an unwanted sodium load, which is strictly contraindicated in low-sodium dietary and cardiovascular formulations [2]. Furthermore, attempting to use anhydrous potassium citrate instead of the monohydrate form leads to severe processing issues; the anhydrous variant is highly deliquescent, rapidly absorbing atmospheric moisture, which causes caking, poor flowability, and batch-to-batch inconsistencies during weighing and manufacturing [3].

Sensory Profile and Gastric Tolerance vs. Potassium Chloride

In oral and beverage formulations, potassium chloride imparts a bitter, metallic off-taste that requires extensive masking, whereas potassium citrate monohydrate offers a mild, cooling saline profile[1]. Furthermore, while KCl maintains a neutral pH and can cause gastric irritation at high doses, potassium citrate acts as a systemic alkalizer (metabolizing to bicarbonate) and demonstrates higher gastric tolerance [2].

Evidence DimensionTaste profile and physiological pH effect
Target Compound DataMild saline taste, alkalizing effect (yields bicarbonate), high gastric tolerance.
Comparator Or BaselinePotassium chloride (Harsh bitter/metallic taste, pH-neutral, potential gastric irritant).
Quantified DifferenceElimination of metallic off-notes and provision of systemic alkalization instead of neutral chloride loading.
ConditionsOral electrolyte formulations and functional beverages.

Enables the formulation of high-potassium, clean-label hydration products and supplements without the need for complex taste-masking agents.

Sodium Reduction and Buffering Capacity vs. Sodium Citrate

When formulating low-sodium products, sodium citrate introduces a significant counter-ion load (approximately 10.2 mmol of sodium per gram of dihydrate) [1]. Substituting sodium citrate with potassium citrate monohydrate allows for an identical citrate-based buffering and chelating mechanism while completely eliminating the sodium contribution. Specifically, replacing sodium citrate with potassium citrate at a 3% formulation level reduces the sodium content by 720 mg per 100 g of product [2].

Evidence DimensionSodium contribution in buffered formulations
Target Compound Data0 mg sodium contribution; provides 9.3 mmol K+ per gram.
Comparator Or BaselineSodium citrate dihydrate (~10.2 mmol Na+ per gram).
Quantified Difference100% reduction in sodium load (saves 720 mg Na per 100g product at 3% usage) with equivalent citrate buffering.
ConditionsFood processing, cheese emulsification, and pharmaceutical buffering.

Crucial for compliance in low-sodium medical foods, cardiovascular supplements, and dietetic formulations where strict sodium limits are enforced.

Handling Stability and Reproducibility vs. Anhydrous Potassium Citrate

The hydration state of potassium citrate is a critical parameter for manufacturing processability. Anhydrous potassium citrate is highly deliquescent, meaning it rapidly absorbs atmospheric moisture, leading to severe caking and inaccurate mass-to-molar conversions during open-air handling [1]. Potassium citrate monohydrate provides a stable crystalline structure that ensures a predictable equivalence of 9.3 mmol of potassium and 3.08 mmol of citrate per gram [2]. This controlled hydration prevents the rapid flowability degradation seen with the anhydrous form.

Evidence DimensionMoisture stability and handling predictability
Target Compound DataStable monohydrate crystal; predictable 9.3 mmol K+/g equivalence.
Comparator Or BaselineAnhydrous potassium citrate (highly deliquescent, prone to rapid caking and weight fluctuation).
Quantified DifferenceSignificant improvement in flowability and batch-to-batch weighing accuracy under standard manufacturing conditions.
ConditionsAmbient pharmaceutical and industrial manufacturing environments.

Prevents costly manufacturing delays caused by caking and ensures precise dosing in tableting and powder blending operations.

Premium Oral Rehydration Solutions (ORS) and Electrolyte Beverages

Directly following its milder taste profile and higher gastric tolerance compared to potassium chloride [1], potassium citrate monohydrate is a primary potassium source in premium hydration formulas. It delivers high potassium bioavailability without the bitter-metallic off-notes, eliminating the need for heavy sugar or artificial masking agents.

Low-Sodium Medical Foods and Processed Cheeses

Leveraging its ability to replace sodium citrate while maintaining identical buffering and emulsifying properties [2], this compound is essential for manufacturing dietetic foods and processed cheeses. It allows manufacturers to achieve regulatory low-sodium claims (reducing sodium by up to 720 mg/100g at typical usage levels) without sacrificing texture or shelf stability.

Pharmaceutical Effervescent Tablets and Urinary Alkalizers

Because of its stable monohydrate handling characteristics and potent systemic alkalizing effects [3], potassium citrate monohydrate is a standard active pharmaceutical ingredient for effervescent tablets designed to prevent calcium oxalate kidney stones. Its predictable molar equivalence ensures exact dosing, while its gastric tolerability ensures patient compliance.

Physical Description

Liquid; NKRA
Dry Powder; Liquid
White, hygroscopic, granular powder or transparent crystals
Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline]

Color/Form

WHITE CRYSTALS, GRANULES, OR POWDER
TRANSPARENT CRYSTALS

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

249.00127376 g/mol

Monoisotopic Mass

249.00127376 g/mol

Heavy Atom Count

15

Taste

HAS COOLING, SALINE TASTE

Odor

ODORLESS

UNII

EE90ONI6FF
86R1NVR0HW

Related CAS

6100-05-6 (Parent)
866-84-2 (anhydrous)

Drug Indication

For the management of renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones.
FDA Label

Therapeutic Uses

Diuretics; Expectorants
THE...CITRATE...OF POTASSIUM.../IS/ ADMIN ORALLY. ... 40 MEQ OF POTASSIUM IS PROVIDED BY APPROX...4.3 G OF POTASSIUM CITRATE.
A SYSTEMIC & URINARY ALKALIZER & FOR THE EFFECTS OF THE POTASSIUM ION. IT HAS ALSO BEEN USED AS AN EXPECTORANT & A DIURETIC. DOSE- USUAL, 1 G. ...USED IN DOSE OF 1-2 G EVERY FEW HR, DILUTED WITH AT LEAST 1/2 GLASSFUL OF WATER OR FRUIT JUICE.
COMPOSITION CONTAINS POTASSIUM CITRATE.
MEDICATION (VET): DIURETIC AGENT

Pharmacology

Potassium Citrate is the potassium salt form of citrate with alkalinizing property. Following absorption, potassium citrate causes increased plasma bicarbonate concentration, thereby raising blood and urinary pH. A simultaneous decrease in calcium ion activity occurs as a result of increasing calcium complex formation with dissociated anions. Levels of urinary citrate are increased due to modification of the renal handling of citrate. By promoting excretion of free bicarbonate ion and by increasing urinary pH in addition to an increased ionization of uric acid to more soluble urate ions, this agent exerts the alkalizing and anti-urolithic effect.

MeSH Pharmacological Classification

Expectorants

Mechanism of Action

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium.

Other CAS

6100-05-6

Absorption Distribution and Excretion

Urinary; less than 5% unchanged.

Metabolism Metabolites

Potassium Citrate is absorbed and the citrate is metabolised to bicarbonate.

Wikipedia

Potassium citrate
Ferrate(VI)

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

BY ADDING POTASSIUM BICARBONATE OR CARBONATE TO A SOLN OF CITRIC ACID UNTIL EFFERVESCENCE CEASES, FILTERING THE SOLN & EVAPORATION TO GRANULATION.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Computer and Electronic Product Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:3): ACTIVE
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:?): ACTIVE
INCOMPATIBILITIES: AQUEOUS SOLUTIONS...WILL REACT WITH ACIDIC SUBSTANCES. ALKALOIDAL SALTS MAY BE PPT FROM...AQ OR HYDROALCOHOLIC SOLN. ACIDIFICATION OR ADDITION OF ALCOHOL WILL RESTORE SOLN. CALCIUM & STRONTIUM SALTS CAUSE PRECIPITATION OF CORRESPONDING CITRATES.

Analytic Laboratory Methods

METHOD FOR ASSAY OF SYSTEMIC ALKALIZER SOLN CONTAINING MIXT OF CITRATE AND CITRIC ACID IS PRESENTED; IT INVOLVES 2 TITRATIONS AND ION-EXCHANGE CHROMATOGRAPHY.

Interactions

12 OF 40 HEART PT TREATED WITH POTASSIUM CITRATE SHOWED SLIGHT MALABSORPTION OF VITAMIN B12. MECHANISM OF THE DISTURBANCE APPEARED TO BE ACIDIFICATION OF CONTENTS OF THE ILEUM.

Dates

Last modified: 08-15-2023

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